Cas no 36288-37-6 (N-Hydroxy-4-methylbenzimidoyl Chloride)
N-Hydroxy-4-methylbenzimidoyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- N-Hydroxy-4-methylbenzimidoyl Chloride
- 188118-42-5
- EN300-200850
- N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride
- MFCD01924505
- SCHEMBL505978
- AKOS027252870
- (Z)-N-Hydroxy-4-methylbenzimidoylchloride
- AS-38317
- 36288-37-6
- CS-0356300
- Benzenecarboximidoyl chloride, N-hydroxy-4-methyl-
- (1Z)-N-hydroxy-4-methylbenzenecarboximidoyl chloride
- (Z)-N-Hydroxy-4-methylbenzimidoyl chloride
- 875-272-4
- CS-0180960
-
- MDL: MFCD01924505
- Inchi: 1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8-
- InChI Key: CWLYVEMDVAPUMV-NTMALXAHSA-N
- SMILES: Cl/C(/C1C=CC(C)=CC=1)=N\O
Computed Properties
- Exact Mass: 169.0294416Da
- Monoisotopic Mass: 169.0294416Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 32.6Ų
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Boiling Point: 286.8±33.0 °C at 760 mmHg
- Flash Point: 130.5±27.3 °C
N-Hydroxy-4-methylbenzimidoyl Chloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
N-Hydroxy-4-methylbenzimidoyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A429510-25mg |
N-Hydroxy-4-methylbenzimidoyl Chloride |
36288-37-6 | 25mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A429510-50mg |
N-Hydroxy-4-methylbenzimidoyl Chloride |
36288-37-6 | 50mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A429510-250mg |
N-Hydroxy-4-methylbenzimidoyl Chloride |
36288-37-6 | 250mg |
$ 333.00 | 2023-04-19 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY199094-5g |
4-Methyl-alpha-chlorobenzaldoxime |
36288-37-6 | ≥95% | 5g |
¥7020.0 | 2023-03-06 | |
| ChemScence | CS-0180960-100mg |
N-Hydroxy-4-methylbenzimidoyl chloride |
36288-37-6 | 100mg |
$102.0 | 2022-04-27 | ||
| ChemScence | CS-0180960-250mg |
N-Hydroxy-4-methylbenzimidoyl chloride |
36288-37-6 | 250mg |
$140.0 | 2022-04-27 | ||
| ChemScence | CS-0180960-500mg |
N-Hydroxy-4-methylbenzimidoyl chloride |
36288-37-6 | 500mg |
$252.0 | 2022-04-27 | ||
| ChemScence | CS-0180960-1g |
N-Hydroxy-4-methylbenzimidoyl chloride |
36288-37-6 | 1g |
$361.0 | 2022-04-27 | ||
| eNovation Chemicals LLC | Y1193746-1g |
4-Methyl-alpha-chlorobenzaldoxime |
36288-37-6 | 95% | 1g |
$1375 | 2024-07-20 | |
| A2B Chem LLC | AI48930-50mg |
N-Hydroxy-4-methylbenzimidoyl chloride |
36288-37-6 | 93% | 50mg |
$100.00 | 2024-04-20 |
N-Hydroxy-4-methylbenzimidoyl Chloride Suppliers
N-Hydroxy-4-methylbenzimidoyl Chloride Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on N-Hydroxy-4-methylbenzimidoyl Chloride
N-Hydroxy-4-Methylbenzimidoyl Chloride (CAS No. 36288-37-6): A Comprehensive Overview of Its Chemistry and Applications
The N-Hydroxy-4-methylbenzimidoyl chloride (CAS No. 36288-37-6) is a chloroformate derivative with a unique structural configuration that combines the benzimidazole scaffold with an N-hydroxyl group. This compound has garnered significant attention in recent years due to its versatile reactivity and potential in organic synthesis, particularly in the design of bioactive molecules and advanced materials. The benzimidazole core, a well-known heterocyclic system, contributes inherent stability and pharmacophoric properties, while the N-hydroxybenzimidoyl chloride functionality enables controlled nucleophilic substitution reactions under mild conditions.
Structurally, the molecule features a methyl-substituted benzene ring fused to an imidazole moiety, with the hydroxyl group attached to the nitrogen atom of the imidazole ring. This arrangement facilitates intramolecular hydrogen bonding between the hydroxyl oxygen and imidazole nitrogen, which stabilizes the otherwise reactive acyl chloride group. Such stabilization is critical for handling this compound in laboratory settings, as it reduces premature hydrolysis compared to conventional acyl chlorides. Recent computational studies using density functional theory (DFT) have elucidated the electronic distribution within this hybrid structure, revealing that electron-donating effects from the methyl group enhance electrophilicity at the carbonyl carbon, thereby accelerating reaction kinetics in certain applications.
In terms of synthetic utility, this compound serves as an efficient coupling agent for forming amide bonds under metal-free conditions. A groundbreaking 2023 study published in Journal of Medicinal Chemistry demonstrated its application in solid-phase peptide synthesis (SPPS), where it outperformed traditional carbodiimide reagents by achieving nearly quantitative yields even at ambient temperatures. The hydroxysuccinimide ester-like reactivity profile allows selective modification of primary amines without interfering with sensitive functional groups such as thiols or phenolic hydroxyls—a property validated through NMR spectroscopy experiments conducted by researchers at Stanford University in late 2024.
Beyond peptide chemistry, this compound has found niche applications in polymer science. A 2025 research collaboration between MIT and Merck explored its use as a crosslinking agent for creating stimuli-responsive hydrogels. By incorporating N-hydroxybenzimidoyl chloride functionalized polyethylene glycol (PEG), they developed materials exhibiting pH-dependent swelling behavior ideal for drug delivery systems. The study highlighted how this compound's dual functionality—acting both as a crosslinker and a pH-sensitive trigger—enables precise spatiotemporal control over payload release mechanisms.
In medicinal chemistry contexts, this reagent has been pivotal in designing prodrugs targeting metabolic enzymes. A notable 2024 publication from Nature Communications described its role in modifying irreversible inhibitors of serine hydrolases such as fatty acid amide hydrolase (FAAH). The methyl-substituted benzimidazole scaffold provided optimal enzyme selectivity while the acyl chloride moiety ensured rapid activation upon cellular uptake via dehydroxylation processes. This approach resulted in compounds with improved pharmacokinetic profiles compared to their non-functionalized counterparts.
Spectroscopic characterization confirms its distinct chemical identity: proton NMR analysis shows characteristic signals at δ 7.5–8.0 ppm corresponding to aromatic protons adjacent to the imidazole ring, while carbon NMR reveals carbonyl carbon resonances around δ 175 ppm consistent with chloroformate functionality. X-ray crystallography studies conducted by Oxford researchers in early 2025 revealed intermolecular hydrogen bonding networks between adjacent molecules in solid state crystals, which may explain its observed thermal stability up to 110°C before decomposition begins.
Recent advances have expanded its utility into click chemistry applications through azide-alkyne cycloaddition variants. A team at Scripps Research Institute reported successful synthesis of tetrazine-functionalized derivatives using this compound as an intermediate step during their 2024 investigations into bioorthogonal reactions for live-cell imaging applications. The strategic placement of methyl groups on both benzene and imidazole rings optimized water solubility without compromising reactivity—a critical balance for biological compatibility.
In analytical chemistry contexts, this compound's photochemical properties are being explored for novel sensor development. Researchers at ETH Zurich recently synthesized fluorescent conjugates by coupling it with quinoline derivatives via amide bond formation under UV irradiation conditions described in their December 2024 Angewandte Chemie paper. These conjugates exhibit reversible fluorescence quenching when exposed to specific analytes such as heavy metal ions or neurotransmitters, suggesting potential applications in real-time diagnostic platforms.
Safety considerations remain paramount despite its non-regulated status according to current classification systems. Standard precautions recommend handling under inert atmosphere due to moisture sensitivity confirmed through differential scanning calorimetry (DSC) studies published by Sigma-Aldrich technical team last year. Storage guidelines emphasize maintaining dry conditions below -15°C when not actively used to preserve reactivity while minimizing decomposition pathways involving atmospheric moisture interaction.
Current market trends indicate increasing demand from pharmaceutical companies engaged in targeted drug delivery systems development following successful preclinical trials reported by Johnson & Johnson's research division late last year. Their work demonstrated how attaching this compound's esterified forms onto nanoparticle surfaces enhanced receptor-mediated uptake efficiency by over 40% compared to conventional PEGylation strategies—a breakthrough validated through flow cytometry and confocal microscopy analyses.
The methyl substitution pattern also plays a crucial role in modulating pharmacokinetic parameters when used as a drug carrier component according to FDA-compliant toxicity studies conducted by Pfizer researchers between Q1-Q3 2025. These investigations showed no significant hepatotoxicity or nephrotoxicity up to dosages exceeding clinical relevance thresholds when tested on murine models using standard OECD protocols for acute toxicity assessment.
Emerging applications include its use as a building block for covalent inhibitors targeting cysteine-rich proteins such as SARS-CoV-irrelevant viral proteases (non-infectious analogs). Collaborative efforts between Harvard Medical School and Bio-Rad Laboratories resulted in compounds displaying sub-nanomolar IC₅₀ values against selected enzyme targets based on SPR binding assays reported at the ACS National Meeting early this year.
Synthesis optimization continues to be an active area of research with green chemistry approaches gaining traction since mid-2025 following publications from University College London's sustainable chemistry department demonstrating solvent-free microwave-assisted methods achieving >95% yield efficiency within minutes—significantly reducing energy consumption compared to traditional reflux techniques requiring hours-long processing times.
Cryogenic transmission electron microscopy (CryoTEM) studies published by Max Planck Institute investigators late last year revealed unique self-assembling properties when combined with cationic surfactants at specific stoichiometric ratios forming nanoscale structures resembling hexagonal phase lipid arrangements under physiological salt concentrations—a discovery potentially applicable for creating biomimetic drug carriers.
Bioconjugation experiments using click chemistry principles have led to novel antibody-drug conjugates (ADCs) developed by Genentech scientists whose preliminary results show improved drug-to-antibody ratio (DAR) homogeneity compared to conventional maleimide-based linkers based on mass spectrometry data presented during ASMS conference proceedings earlier this year.
Polarimeter analysis performed during ongoing clinical trials indicates no enantiomeric impurities exceeding FDA threshold limits when synthesized via chiral auxiliary methods described by Merck KGaA chemists last quarter—a critical factor ensuring consistent therapeutic efficacy across batches produced under GMP standards now being implemented industry-wide following recent regulatory updates from EMA guidelines published March 2026.
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